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molecular formula C16H16O4 B8455975 Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl- CAS No. 88794-55-2

Methanone, [2-hydroxy-4-(3-hydroxypropoxy)phenyl]phenyl-

Cat. No. B8455975
M. Wt: 272.29 g/mol
InChI Key: AGYGLKOVASZVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06537670B1

Procedure details

To a 250 mL 3-necked round-bottom flask equipped with a magnetic stirrer was charged 20 g (93.5 mmol) of 2,4-dihydroxybenzophenone, 8.8 g (93.5 mmol) of chloropropanol, 100 mg (0.6 mmol) of potassium iodide, 12.92 g (93.5 mmol) of potassium carbonate, and 100 mL of dimethyl sulfoxide. The flask was immersed in an oil bath and the mixture heated at a bath temperature of 125° C. for 14 hours. The mixture was poured into 1.4 L of water and extracted with four 500 mL portions of methylene chloride. The combined organic extracts were washed with five 1200 in L portions of water, followed by two 2 L portions of 0.025% aqueous NaOH, and another 1.2 L portion of water. The organic layer was dried (MgSO4), filtered through Celite, and concentrated, leaving 19.4 g of product as a yellow solid. 1H NMR (CDCl3): δ12.58 (s, 1H, ArOH); 7.60-7.35 (m, 6H, Ar—H); 6.45-6.30 (m, 2H, Ar—H); 4.10 (t, 2H, Ar—O—CH2—); 3.79 (t, 2H, H—O—CH2—); 1.99 (m, 2H, —CH2—CH2—CH2—).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
12.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].Cl[CH:18]([OH:21])[CH2:19][CH3:20].C(=O)([O-])[O-].[K+].[K+].CS(C)=O>[I-].[K+].O>[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH2:20][CH2:19][CH2:18][OH:21])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC(CC)O
Name
Quantity
12.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
1.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-necked round-bottom flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an oil bath
EXTRACTION
Type
EXTRACTION
Details
extracted with four 500 mL portions of methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with five 1200 in L portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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